RU 58668 - 151555-47-4

RU 58668

Catalog Number: EVT-280548
CAS Number: 151555-47-4
Molecular Formula: C34H43F5O5S
Molecular Weight: 658.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RU 58668 is a synthetic steroidal compound classified as a "pure" antiestrogen. [, , , , , ] This classification distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit mixed agonist/antagonist activity depending on the tissue. [] RU 58668 is primarily used in scientific research to investigate the mechanisms of estrogen action and develop new therapies for estrogen-dependent diseases such as breast cancer. [, , , ]

Future Directions
  • Optimizing Targeted Drug Delivery: Continued development and refinement of drug delivery systems for RU 58668 are crucial for maximizing its therapeutic benefits and minimizing potential side effects. [, , , ] Exploring novel nanomaterials and targeting strategies could lead to even more effective and specific delivery of the drug to tumor cells.
  • Investigating Synergistic Therapies: Combining RU 58668 with other anticancer agents, such as bortezomib in MM, could potentiate its therapeutic effects. [] Future studies should investigate optimal drug combinations and treatment schedules for various cancers.
  • Elucidating Resistance Mechanisms: Despite its effectiveness in overcoming tamoxifen resistance, some tumors may eventually develop resistance to RU 58668 as well. [] Further research is needed to understand the mechanisms underlying this resistance and develop strategies to circumvent it.
  • Expanding Applications to Other Diseases: The successful application of RU 58668 in MM suggests its potential therapeutic value in other diseases where estrogen signaling plays a role. [, ] Exploring its efficacy in conditions like endometriosis or uterine fibroids could lead to new treatment options for these conditions.

Tamoxifen

Compound Description: Tamoxifen is a widely used nonsteroidal antiestrogen drug for the treatment and prevention of breast cancer. [, , , , , , , , , , , , , ] It acts as a selective estrogen receptor modulator (SERM).

Relevance: Tamoxifen is frequently compared to RU 58668 in studies examining the efficacy of different antiestrogen therapies. [, , , , , , , , , , , , , ] While both compounds bind to estrogen receptors (ER), they exhibit distinct pharmacological profiles. RU 58668 is considered a "pure" antiestrogen with potent antiproliferative effects, whereas tamoxifen exhibits mixed agonist/antagonist activity. Several studies highlight that RU 58668 can overcome tamoxifen resistance in certain breast cancer models. [, ]

4-Hydroxytamoxifen (OHT)

Compound Description: 4-Hydroxytamoxifen (OHT) is the active metabolite of tamoxifen and exerts its antiestrogenic effects by binding to ER. [, , ]

Relevance: Similar to tamoxifen, OHT is compared to RU 58668 in studies evaluating their respective impacts on cell proliferation, ER expression, and growth factor secretion. [] Research suggests that OHT partially counteracts the growth inhibition and TGF-beta2 induction caused by steroidal antiestrogens like RU 58668. []

ICI 182,780 (Fulvestrant)

Compound Description: ICI 182,780, also known as fulvestrant, is a steroidal pure antiestrogen utilized in breast cancer treatment. [, , , , , , , , , ] It binds to ER and promotes their degradation.

RU 39411

Compound Description: RU 39411 is an antiestrogen with a steroidal core similar to RU 58668, but possesses a side chain resembling that of tamoxifen. []

Relevance: This compound is used in comparative studies to dissect the structural features responsible for distinct antiestrogen activities. [] While RU 58668, like ICI 182,780, induces ER degradation, RU 39411 stabilizes ER, similar to tamoxifen. []

EM 652

Compound Description: EM 652 is an antiestrogen with a structure intermediate between stilbestrol and estradiol, possessing a side chain similar to raloxifene. []

Relevance: EM 652 exhibits an intermediate activity profile compared to tamoxifen and RU 58668. [] This compound helps elucidate the structure-activity relationships of antiestrogens and their classification as either selective estrogen receptor modulators (SERMs) or selective receptor estrogen downregulators (SERDs). []

Estradiol (E2)

Compound Description: Estradiol (E2) is a primary endogenous estrogen that binds to ER and exerts various physiological effects. [, , , , , , , , , , , , , ]

Relevance: Estradiol serves as a key reference point in studies evaluating the antagonist activity of RU 58668. [, , , , , , , , , , , , , ] RU 58668 effectively blocks or reverses the effects of estradiol on ER-mediated activities, such as gene expression, cell proliferation, and tumor growth. []

Progesterone

Compound Description: Progesterone is a steroid hormone involved in the female reproductive cycle, and its effects are mediated by progesterone receptors (PR). [, , ]

Relevance: Some studies investigate the interplay between estrogens, progestins, and antiestrogens like RU 58668 in regulating apoptosis and Bcl-2 protein expression. [, , ] Findings suggest a complex interplay between these hormonal signals in breast cancer cell lines.

ORG 2058

Compound Description: ORG 2058 is a synthetic progestin. [, ]

Relevance: Similar to progesterone, ORG 2058 is investigated alongside RU 58668 to understand its effects on Bcl-2 expression and potential implications in breast cancer. [, ]

Raloxifene

Compound Description: Raloxifene is a SERM used in osteoporosis treatment and studied for its potential in breast cancer prevention. []

Relevance: Raloxifene belongs to the SERM class and is mentioned in the context of ER-targeting therapies. [] While structurally similar to tamoxifen, it exhibits a distinct pharmacological profile compared to RU 58668.

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone (DHT) is a potent androgen. []

Relevance: DHT is studied alongside antiestrogens like RU 58668 and progestins to evaluate their combined effects on apoptosis in breast cancer cells. []

Synthesis Analysis

The synthesis of RU 58668 involves the modification of 17β-estradiol through several chemical reactions. Key steps in the synthesis include:

  1. Starting Material: The process typically begins with 17β-estradiol as the primary precursor.
  2. Chemical Modifications: The compound undergoes various reactions such as oxidation, reduction, and substitution to achieve the desired structure. For example:
    • Oxidation: Using oxidizing agents like potassium permanganate can introduce functional groups.
    • Reduction: Reducing agents such as lithium aluminum hydride can be employed to modify existing functional groups.
    • Substitution: Nucleophilic substitution reactions can occur at specific sites on the steroid backbone.
  3. Encapsulation: To enhance bioavailability and targeted delivery, RU 58668 can be encapsulated in nanospheres or nanocapsules made from polyester copolymers with poly(ethylene glycol) chains, which facilitate controlled release and improve pharmacokinetics .
Molecular Structure Analysis

The molecular structure of RU 58668 is characterized by its steroidal framework, which includes:

  • Core Structure: The compound retains the classic four-ring structure typical of steroids.
  • Functional Groups: Specific modifications at the 3 and 17 positions distinguish it from other steroidal compounds. The presence of double bonds and hydroxyl groups contributes to its biological activity.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be used to elucidate the precise three-dimensional arrangement of atoms within the molecule.

Relevant Data:

  • Molecular Formula: C18H22O2
  • Molecular Weight: Approximately 270.37 g/mol
Chemical Reactions Analysis

RU 58668 participates in various chemical reactions that are critical for its functionality:

  • Oxidation Reactions: These can lead to the formation of hydroxylated derivatives, which may alter biological activity.
  • Reduction Reactions: Reduction processes can modify the compound's reactivity and interaction with estrogen receptors.
  • Substitution Reactions: The sulfonyl group in RU 58668 can undergo substitution, allowing for the synthesis of various analogs that may possess differing pharmacological properties .
Mechanism of Action

The mechanism of action of RU 58668 primarily involves its interaction with estrogen receptors:

  1. Estrogen Receptor Binding: RU 58668 binds to estrogen receptors with high affinity but does not activate them, effectively blocking estrogen-mediated signaling pathways.
  2. Downregulation of Estrogen Receptors: The compound induces a mislocalization of estrogen receptors within cells, leading to reduced receptor availability in the nucleus where they exert their effects on gene transcription .
  3. Antiproliferative Effects: In vitro studies demonstrate that RU 58668 exhibits potent antiproliferative activity against estrogen-dependent cell lines such as MCF-7, with an IC50 value as low as 0.01 nM .

Pharmacokinetics:

RU 58668 is absorbed through the gastrointestinal tract, distributed throughout body tissues, metabolized in the liver, and excreted via renal pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of RU 58668 are crucial for understanding its behavior in biological systems:

  • Solubility: The compound's solubility in organic solvents versus aqueous environments affects its bioavailability.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during therapeutic use.
  • Melting Point and Boiling Point: These properties provide insights into handling and storage conditions.

Relevant Data:

  • Melting Point: Approximately 150–155 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing membrane permeability.
Applications

RU 58668 has significant potential applications in scientific research and medicine:

  1. Breast Cancer Treatment: Its potent antiestrogenic properties make it a candidate for treating hormone-dependent tumors resistant to other therapies like tamoxifen.
  2. Research Tool: As a pure antiestrogen, it serves as a valuable tool for studying estrogen signaling pathways and receptor biology.
  3. Nanotechnology Applications: Encapsulation within nanocarriers enhances targeted delivery systems for cancer therapies .

Properties

CAS Number

151555-47-4

Product Name

RU 58668

IUPAC Name

(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C34H43F5O5S

Molecular Weight

658.8 g/mol

InChI

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1

InChI Key

SDCUWFRXMLQNCS-JGNCIJAKSA-N

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol
Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)-
RU 58 668
RU 58668
RU-58668

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.